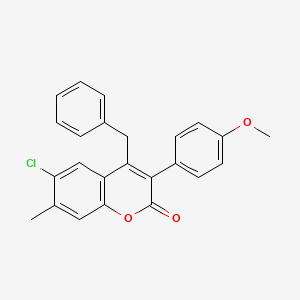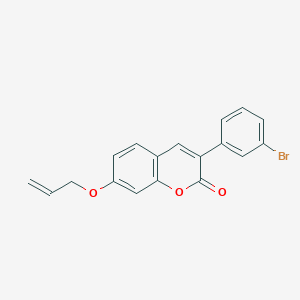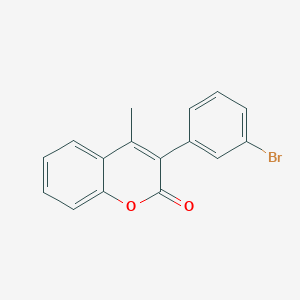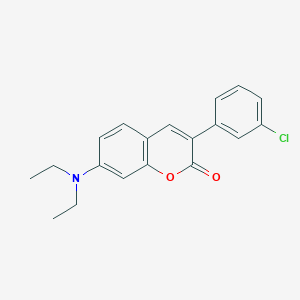
1,6-Anhydro-beta-D-glucofuranose
Übersicht
Beschreibung
1,6-Anhydro-beta-D-glucofuranose is a cyclic carbohydrate derivative with the molecular formula C6H10O5 It is a furanose form of glucose, characterized by the presence of an anhydro bridge between the first and sixth carbon atoms
Wirkmechanismus
Target of Action
The primary target of 1,6-Anhydro-beta-D-glucofuranose is cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a major intermediate in the pyrolysis of cellulose .
Mode of Action
This compound is formed during the pyrolysis of cellulose, a process that involves heating the cellulose in the absence of oxygen . The compound is stable up to around 500°C in the gas phase . Its stability is attributed to the steric hindrance of the bicyclic ring .
Biochemical Pathways
The formation of this compound is part of the larger biochemical pathway of cellulose pyrolysis . This process involves the breakdown of cellulose into simpler compounds, including levoglucosan (1,6-anhydro-beta-D-glucopyranose), the pyranose isomer of this compound .
Pharmacokinetics
It is known that the compound is stable in the gas phase up to around 500°c .
Result of Action
The result of the action of this compound is the formation of levoglucosan, a major intermediate in the pyrolysis of cellulose . This compound can then be further processed to produce biofuels, biochemicals, and biomaterials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence or absence of oxygen . The compound is stable in the gas phase up to around 500°C, and its formation is favored in an oxygen-free environment .
Biochemische Analyse
Biochemical Properties
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
Molecular Mechanism
It is known to be stable up to around 500°C in the gas phase . Its stability is explained by the steric hindrance of the bicyclic ring
Temporal Effects in Laboratory Settings
In laboratory settings, 1,6-Anhydro-beta-D-glucofuranose has been observed to be stable up to around 500°C in the gas phase . The long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not yet well-documented.
Metabolic Pathways
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Anhydro-beta-D-glucofuranose can be synthesized through the pyrolysis of glucose-based carbohydrates. The process involves heating the carbohydrates to high temperatures, typically around 350°C, in the absence of oxygen. This leads to the formation of the anhydro bridge and the conversion of glucose to this compound .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of cellulose, a major component of lignocellulosic biomass. The cellulose is subjected to vacuum pyrolysis conditions, resulting in the formation of this compound along with other by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Anhydro-beta-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Anhydro-beta-D-glucofuranose has several applications in scientific research:
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Anhydro-beta-D-glucopyranose: Another anhydro sugar with a pyranose ring structure.
Levoglucosan: A similar compound formed during the pyrolysis of cellulose, with a pyranose ring structure.
Uniqueness
1,6-Anhydro-beta-D-glucofuranose is unique due to its furanose ring structure, which distinguishes it from other anhydro sugars like 1,6-Anhydro-beta-D-glucopyranose and levoglucosan. This structural difference influences its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYBVOAJFHCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-74-3 | |
| Record name | 1,6-Anhydro-beta-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















